molecular formula C7H7ClN2O2 B1428658 Methyl 3-amino-6-chloropicolinate CAS No. 866807-26-3

Methyl 3-amino-6-chloropicolinate

Cat. No. B1428658
M. Wt: 186.59 g/mol
InChI Key: LGDVQMFMAURKDX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 3-amino-6-chloropicolinate consists of a pyridine ring substituted with a methyl ester, an amino group, and a chlorine atom . The molecular weight is 186.59 g/mol . The InChI code is 1S/C7H7ClN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 3-amino-6-chloropicolinate is a solid at room temperature . It has a molecular weight of 186.59 g/mol . The compound is soluble in polar solvents such as water and ethanol. It has a topological polar surface area of 65.2 Ų .

Scientific Research Applications

  • Antimycobacterial Activity : A study by Konduri et al. (2021) demonstrated the synthesis of novel compounds using methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, which is structurally similar to Methyl 3-amino-6-chloropicolinate. These compounds exhibited significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

  • Chemical Synthesis : Liao Jian-qiao (2010) discussed the synthesis of 2-Amino-4-chloropyridine using methyl 4-chloropicolinate as a starting material. This process highlights the utility of Methyl 3-amino-6-chloropicolinate derivatives in complex chemical syntheses, potentially useful in pharmaceutical and chemical industries (Liao Jian-qiao, 2010).

  • Antitumor Drug Synthesis : Yao Jian-wen (2012) described the improved synthesis of the antitumor drug Sorafenib, utilizing intermediates like methyl 4-chloropicolinate. This suggests that derivatives of Methyl 3-amino-6-chloropicolinate could play a role in the synthesis of important pharmaceuticals (Yao Jian-wen, 2012).

  • Herbicide Studies : Research on picloram (4-amino-3,5,6-trichloropicolinic acid), a chemical relative of Methyl 3-amino-6-chloropicolinate, revealed its potential hazard to ecosystems and human health. The study by Taspinar et al. (2017) also investigated the protective role of humic acids against picloram-induced genomic instability, suggesting environmental and health implications of related compounds (Taspinar et al., 2017).

  • Anticonvulsant Research : Scott et al. (1993) examined the anticonvulsant properties of enaminones, including compounds structurally related to Methyl 3-amino-6-chloropicolinate. This research opens avenues for developing new antiepileptic medications (Scott et al., 1993).

  • Nitrification Inhibitor Study : A study by Srivastava et al. (2016) on the degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine (AM), a nitrification inhibitor, shows the potential of similar compounds in agricultural applications, particularly in enhancing the efficiency of nitrogenous fertilizers (Srivastava et al., 2016).

  • Antibacterial and Antifungal Agents : Desai et al. (2021) reported on the synthesis of compounds related to Methyl 3-amino-6-chloropicolinate, demonstrating significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2021).

Safety And Hazards

Methyl 3-amino-6-chloropicolinate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 3-amino-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDVQMFMAURKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730721
Record name Methyl 3-amino-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-chloropicolinate

CAS RN

866807-26-3
Record name Methyl 3-amino-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-6-chloro-pyridine-2-carboxylic acid (636 mg) was suspended in methanol (8 mL) and toluene (22 mL) was added. A solution of (trimethylsilyl)diazomethane (2.0 M in hexane, 2.4 mL) was added slowly to the reaction mixture. After 1 hour stirring at room temperature, another portion of (trimethylsilyl)diazomethane (550 μl) was added and the mixture was stirred for additional 45 minutes. The reaction mixture was quenched with water and extracted 3× with ethyl acetate. The combined organic layer was washed with 2N hydrochloric acid, saturated bicarbonate solution and brine, dried over MgSO4 and concentrated in vacuum. The residue was purified by column chromatography (silica gel 60, choroform/ethyl acetate=50:1, Rf=0.30) to afford 365 mg of the title compound of the formula
Quantity
636 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
550 μL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Iwaki, T Tanaka, K Miyazaki, Y Suzuki… - Bioorganic & medicinal …, 2017 - Elsevier
… commercially available methyl 2-amino-5-bromobenzoate 4, methyl 2-amino-5-bromonicotinate 5, methyl 5-amino-2-chloroisonicotinate 6, and methyl 3-amino-6-chloropicolinate 7 with …
Number of citations: 12 www.sciencedirect.com
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
… Methyl 3-amino-6-chloropicolinate (28_Step1). To a stirred solution of 3-amino-6-… To a stirred solution of methyl 3-amino-6-chloropicolinate (6.8 g, 36.44 mmol) in DMF (70 mL) at 0 C, …
Number of citations: 5 pubs.acs.org

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